molecular formula C8H7N5O2 B1366049 2-amino-4-(1H-tetrazol-5-yl)benzoic acid CAS No. 872473-26-2

2-amino-4-(1H-tetrazol-5-yl)benzoic acid

Cat. No. B1366049
M. Wt: 205.17 g/mol
InChI Key: BVKCZFZLDIFHRB-UHFFFAOYSA-N
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Description

2-amino-4-(1H-tetrazol-5-yl)benzoic acid is a compound with the molecular formula C8H7N5O2 and a molecular weight of 205.18 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-amino-4-(1H-tetrazol-5-yl)benzoic acid is 1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13) . This indicates the presence of a tetrazole ring and a carboxylic acid group in the molecule.


Physical And Chemical Properties Analysis

2-amino-4-(1H-tetrazol-5-yl)benzoic acid has a density of 1.608g/cm3 . It has a boiling point of 531.6ºC at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Derivatives

  • 2-Amino-4-(1H-tetrazol-5-yl)benzoic acid derivatives have been synthesized for various purposes. One study involved reactions with 5-aminotetrazole, producing kinetic products that were thermally isomerized to more stable urea derivatives. These reactions are significant for the synthesis of compounds with potential pharmaceutical applications (Peet, 1987).

Structural Studies and Molecular Interactions

  • The structural properties of 4-(1H-tetrazol-5-yl)benzoic acid have been investigated, revealing insights into hydrogen-bonding and π–π stacking interactions. These findings are crucial for understanding the molecular assembly and potential applications in material science (Guo-qing Li et al., 2008).

Coordination Polymers and Metal Complexes

  • The compound has been used to create Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers, demonstrating different structural topologies. This research is pivotal for developing new materials with unique properties, potentially useful in catalysis and sensing applications (Song et al., 2009).

Pharmaceutical Research

  • Derivatives of 2-amino-4-(1H-tetrazol-5-yl)benzoic acid have been explored in pharmaceutical research, such as the synthesis of amino acids and sulfamoyl derivatives. These derivatives have shown significant antimicrobial activities, indicating their potential as therapeutic agents (El-Meguid, 2014).

properties

IUPAC Name

2-amino-4-(2H-tetrazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,9H2,(H,14,15)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCZFZLDIFHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406376
Record name 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(1H-tetrazol-5-yl)benzoic acid

CAS RN

872473-26-2
Record name 2-amino-4-(1H-tetrazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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